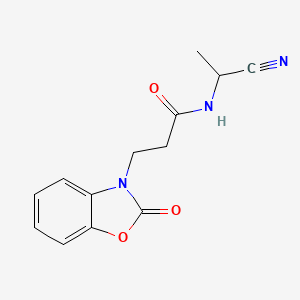![molecular formula C15H12ClN3OS B2999705 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-65-1](/img/structure/B2999705.png)
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is substituted with a 3-chlorobenzylthio group at the 2-position and a methyl group at the 7-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
作用机制
Target of Action
The primary target of the compound 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is human topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Human topoisomerase II plays a crucial role in DNA replication and cell division .
Mode of Action
The compound interacts with human topoisomerase II, inhibiting its function . The binding of the compound with the human topoisomerase II ATPase domain has been demonstrated via microscale thermophoresis (MST) and molecular dynamics (MD) . This interaction leads to changes in the enzyme’s activity, affecting DNA replication and cell division .
Biochemical Pathways
The compound’s interaction with human topoisomerase II affects the DNA replication pathway . By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against certain cell lines suggests it is likely to be well-absorbed and distributed within the body
Result of Action
The compound shows excellent potency against the HCT116 cell lines, inducing apoptosis and exhibiting potent EGFR inhibitory activity . Apoptosis, or programmed cell death, is a crucial mechanism in preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, the compound can help control the growth of cancer cells .
生化分析
Biochemical Properties
For instance, some triazine derivatives have been found to inhibit topoisomerases, a class of enzymes that regulate the overwinding or underwinding of DNA
Cellular Effects
It is known that triazine derivatives can influence cell function in a variety of ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazine derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of triazine derivatives can change over time in laboratory settings . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of triazine derivatives can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that triazine derivatives can be involved in a variety of metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that triazine derivatives can be transported and distributed within cells and tissues in a variety of ways . This can include interactions with various transporters or binding proteins, as well as effects on the compound’s localization or accumulation
Subcellular Localization
It is known that triazine derivatives can be localized to specific compartments or organelles within the cell . This can include any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 3-chlorobenzylthiol is reacted with the pyrido[1,2-a][1,3,5]triazin-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
相似化合物的比较
Similar Compounds
- 2-((4-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-((3-bromobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-((3-chlorobenzyl)thio)-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
The uniqueness of 2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-13-17-14(18-15(20)19(13)8-10)21-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMRKALEDIGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)
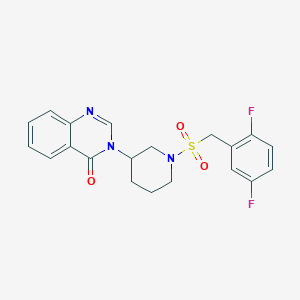
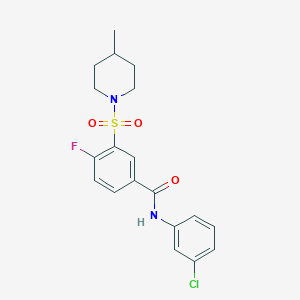
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)
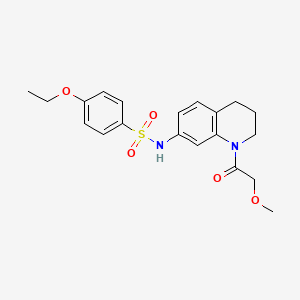
![N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2999629.png)
![1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2999631.png)
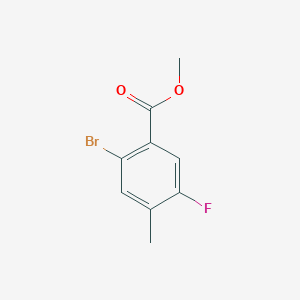

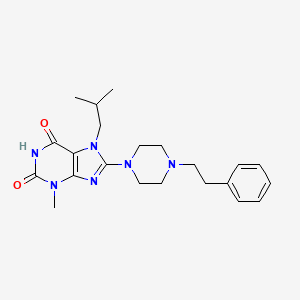

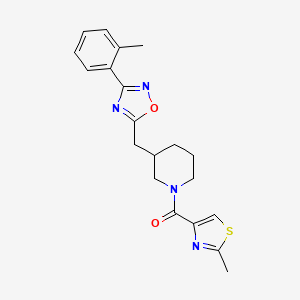
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2999644.png)
